molecular formula C11H12BrClFNO2 B2672404 3-Bromo-6-chloro-2-fluoroaniline, n-boc protected CAS No. 1820711-67-8

3-Bromo-6-chloro-2-fluoroaniline, n-boc protected

Cat. No. B2672404
CAS RN: 1820711-67-8
M. Wt: 324.57
InChI Key: JGBBDTFBCUJLOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” is a chemical compound with the CAS Number: 1820711-67-8 . It is also known by the IUPAC Name tert-butyl (3-bromo-6-chloro-2-fluorophenyl)carbamate .


Molecular Structure Analysis

The molecular structure of “3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” can be represented by the InChI Code: 1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16) .


Physical And Chemical Properties Analysis

The molecular weight of “3-Bromo-6-chloro-2-fluoroaniline, N-BOC protected” is 324.58 . It is a solid at ambient temperature .

Scientific Research Applications

Antimalarial Activity of Artemisinin Derivatives

A study explored the synthesis of artemisinin derivatives incorporating bromo and aromatic amine functions, aiming for compounds with enhanced water solubility and potent antimalarial activity. These derivatives exhibited significant in vitro efficacy against Plasmodium falciparum, with some compounds showing multiple-fold higher potency than artemisinin itself, although in vivo activity was not significant (Lin et al., 1990).

Synthetic Strategies Towards Fluorinated Beta-Amino Acids

Research into the synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, involved strategies that may utilize similar halogenated anilines as starting materials. This compound is highlighted for its potential as a building block in medicinal chemistry, demonstrating the relevance of halogenated anilines in synthesizing structurally novel amino acids (Van Hende et al., 2009).

Characterization of Borane Adducts

A study on the preparation and characterization of borane adducts of substituted pyridines, including fluoro-, chloro-, and bromo-substituted compounds, sheds light on the chemical behavior and properties of these complexes. Such research contributes to understanding the interactions and stability of borane complexes with halogenated compounds, which can be critical in various chemical synthesis and material science applications (Ferrence et al., 1982).

Fluoride Ion Capture from Water

The development of cationic borane for selective fluoride ion capture from water highlights the potential environmental and analytical applications of halogenated anilines and their derivatives. This research demonstrates the ability to selectively complex fluoride ions, a property that could be leveraged for water purification or analytical detection of fluoride in environmental samples (Chiu & Gabbaï, 2006).

Synthesis of Fluorescent Peptides and PNA Oligomers

The use of fluorescein-conjugated lysine monomers in the solid-phase synthesis of fluorescent peptides and PNA oligomers showcases another application of protected amino compounds in biochemistry and molecular biology. These monomers allow for the incorporation of fluorescent labels into peptides and PNA oligomers, facilitating studies in protein interactions, cellular imaging, and diagnostic assays (Lohse et al., 1997).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has the signal word “Warning” and carries the hazard statements H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tert-butyl N-(3-bromo-6-chloro-2-fluorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGBBDTFBCUJLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.